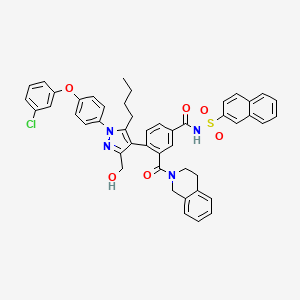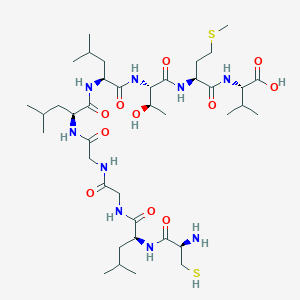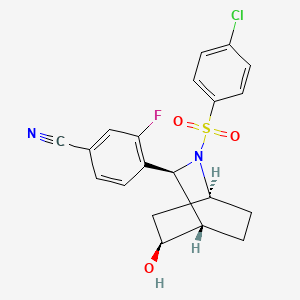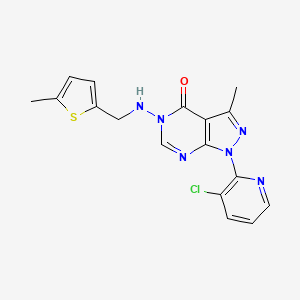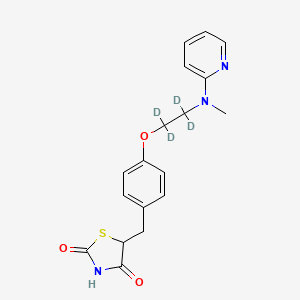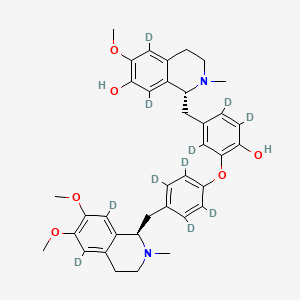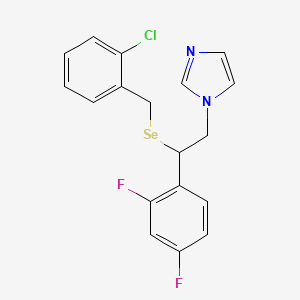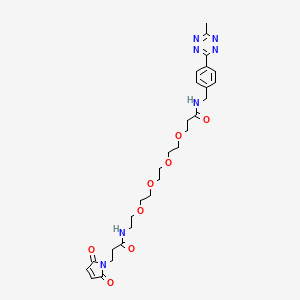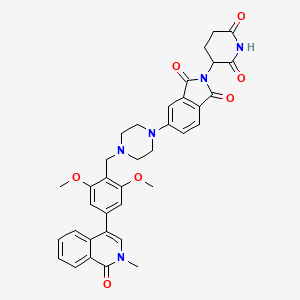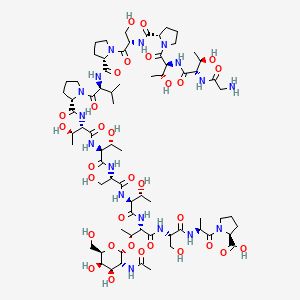
Muc5AC-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mucin 5AC-13 is a glycoprotein encoded by the MUC5AC gene in humans. It is a large gel-forming protein primarily found in the respiratory and gastrointestinal tracts. Mucin 5AC-13 plays a crucial role in protecting mucosal surfaces by binding to pathogens and facilitating their removal through mucociliary clearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mucin 5AC-13 involves solid-phase peptide synthesis (SPPS) and native chemical ligation/desulfurization chemistry. This method allows for the rapid and reliable synthesis of long multi-O-GalNAcylated peptides. The process includes the use of azidophenylselenylation of galactal and coupling reactions in 2-MeTHF instead of DMF, achieving quantitative coupling within 10 minutes using only 1.5 equivalents of glycoamino acid .
Industrial Production Methods
Industrial production of Mucin 5AC-13 involves the purification of gastric mucins from porcine sources. The process includes cross-flow filtration using 100 kDa membranes, size exclusion chromatography, and maintaining a conductivity of less than 100 μS cm−1 after diafiltration to ensure gel formation .
Análisis De Reacciones Químicas
Types of Reactions
Mucin 5AC-13 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation process involves the addition of O-linked glycans to serine or threonine residues, which is crucial for its function .
Common Reagents and Conditions
Common reagents used in the synthesis of Mucin 5AC-13 include Fmoc-Ser/Thr (αAc3 GalNAc)-OH, DIC/Oxyma, and 2-MeTHF. The reactions are typically carried out at room temperature without the need for microwave heating .
Major Products Formed
The major products formed from these reactions are highly O-glycosylated peptides with multiple tandem repeats, which are essential for the protective functions of Mucin 5AC-13 .
Aplicaciones Científicas De Investigación
Mucin 5AC-13 has a wide range of scientific research applications:
Chemistry: It is used in the study of glycosylation patterns and the synthesis of glycopeptides.
Biology: Mucin 5AC-13 plays a role in protecting mucosal surfaces and is involved in the study of mucociliary clearance mechanisms.
Mecanismo De Acción
Mucin 5AC-13 exerts its effects by binding to inhaled pathogens and facilitating their removal through mucociliary clearance. It interacts with various signaling pathways, including the IL-13-STAT6-SPDEF pathway, which drives the differentiation of epithelial cells into goblet cells . This process is crucial for maintaining the protective mucus layer in the respiratory tract.
Comparación Con Compuestos Similares
Similar Compounds
Mucin 1: A transmembrane mucin that restricts microbial invasion at the apical surface of the epithelium.
Mucin 4: Another transmembrane mucin involved in protecting epithelial surfaces.
Uniqueness
Mucin 5AC-13 is unique due to its specific glycosylation patterns and its significant role in respiratory diseases. Unlike other mucins, Mucin 5AC-13 is highly involved in the pathogenesis of chronic obstructive pulmonary disease and other muco-obstructive lung diseases .
Propiedades
Fórmula molecular |
C71H117N17O31 |
|---|---|
Peso molecular |
1704.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)51(34(8)97)83-62(108)47(30(4)93)78-45(99)23-72)68(114)86-20-13-17-42(86)60(106)81-50(33(7)96)63(109)82-48(31(5)94)61(107)75-38(25-90)57(103)80-49(32(6)95)64(110)84-52(35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)65(111)76-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,111)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,109)(H,83,108)(H,84,110)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |
Clave InChI |
RMOHKJTUZKUWFK-OSQLVPIGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)

